2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide
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Overview
Description
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is a chemical compound with a unique structure that combines a dihydropyridinone core with an aminoalkyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide typically involves the following steps:
Formation of the Dihydropyridinone Core: The dihydropyridinone core can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization reactions.
Introduction of the Aminoalkyl Side Chain: The aminoalkyl side chain is introduced through nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the dihydropyridinone core.
Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to tetrahydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxidized pyridinone derivatives, reduced tetrahydropyridinone derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride
- 1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine dihydrochloride
- 1-Amino-2-methylpropan-2-yl)dimethylamine dihydrochloride
Uniqueness
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is unique due to its specific dihydropyridinone core structure combined with the aminoalkyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H16Br2N2O |
---|---|
Molecular Weight |
328.04 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C9H14N2O.2BrH/c1-9(2,6-10)8-5-7(12)3-4-11-8;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H |
InChI Key |
IPEPJWBIISOYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC(=O)C=CN1.Br.Br |
Origin of Product |
United States |
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